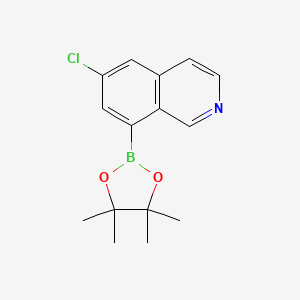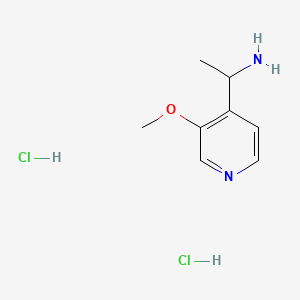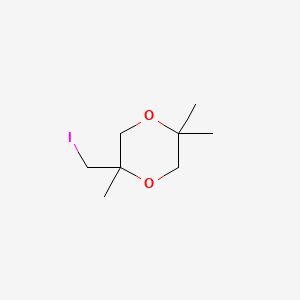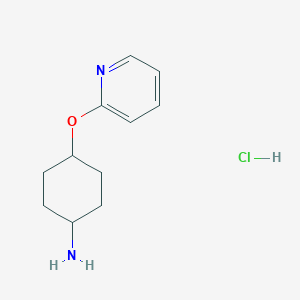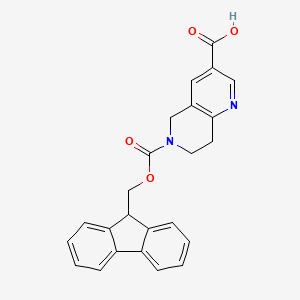
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its stability and ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid typically involves the following steps:
Protection of the amino group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the naphthyridine ring: The protected amino compound is then subjected to cyclization reactions to form the naphthyridine ring. This involves the use of reagents such as phosphorus oxychloride (POCl3) and bases like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group, leading to the formation of fluorenone derivatives.
Reduction: Reduction reactions can target the naphthyridine ring, potentially leading to the formation of tetrahydro derivatives.
Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the naphthyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions typically involve halogenating agents like bromine (Br2) or chlorine (Cl2) in the presence of catalysts.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Tetrahydro derivatives of the naphthyridine ring.
Substitution: Halogenated derivatives of the compound.
Aplicaciones Científicas De Investigación
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is widely used in scientific research, particularly in the following areas:
Chemistry: Used as a protecting group in peptide synthesis, facilitating the formation of peptide bonds without unwanted side reactions.
Biology: Employed in the synthesis of biologically active peptides and proteins, aiding in the study of protein structure and function.
Medicine: Utilized in the development of peptide-based drugs, offering a means to protect and deliver therapeutic peptides.
Industry: Applied in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The compound is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection and further chemical modifications.
Comparación Con Compuestos Similares
Similar Compounds
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)amino-2-(2,2,2-trifluoroethyl)hexanoic acid: Similar in structure but with a trifluoroethyl group, offering different reactivity and stability.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid: Features a methoxy group, providing different solubility and reactivity properties.
(2S)-6-Amino-2-(((9H-Fluoren-9-yl)methoxy)carbonyl)hexanoic acid: Contains an amino group, making it useful in different peptide synthesis applications.
Uniqueness
6-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carboxylic acid is unique due to its combination of the naphthyridine ring and the Fmoc protecting group. This combination provides stability and versatility in peptide synthesis, making it a valuable tool in both research and industrial applications.
Propiedades
Fórmula molecular |
C24H20N2O4 |
|---|---|
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
6-(9H-fluoren-9-ylmethoxycarbonyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C24H20N2O4/c27-23(28)15-11-16-13-26(10-9-22(16)25-12-15)24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-8,11-12,21H,9-10,13-14H2,(H,27,28) |
Clave InChI |
CBPIMWFSYLPKOQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1N=CC(=C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine hydrochloride](/img/structure/B13464628.png)
aminehydrochloride](/img/structure/B13464642.png)
![(3R)-3-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B13464645.png)
![2-[(2-Aminoethyl)sulfanyl]-6-(3-methoxyphenyl)-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13464650.png)

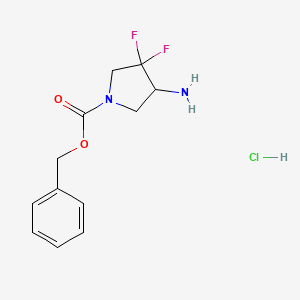
![Methyl[(2,4,6-trichlorophenyl)methyl]amine hydrochloride](/img/structure/B13464668.png)

